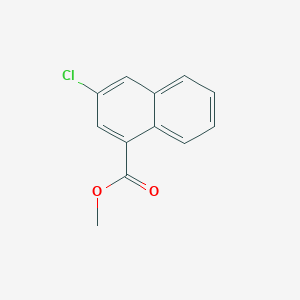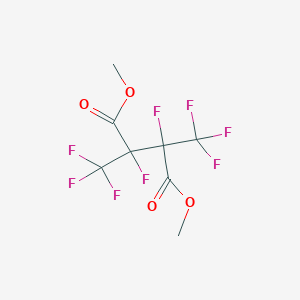
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a nitrile group, a sulfonyl group, and a substituted amino group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile typically involves multiple steps:
Formation of the Amino Group: The initial step involves the formation of the 1,1-diethylprop-2-ynylamine through the reaction of propargyl bromide with diethylamine under basic conditions.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting 2-chlorobenzenesulfonyl chloride with the previously formed amine in the presence of a base such as triethylamine.
Nitrile Formation: The final step involves the formation of the nitrile group. This is typically done by reacting the intermediate with a suitable nitrile-forming reagent such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-methylphenyl)sulfonyl)prop-2-enenitrile
- 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-bromophenyl)sulfonyl)prop-2-enenitrile
Uniqueness
Compared to similar compounds, 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile is unique due to the presence of the 2-chlorophenyl group. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a distinct entity in its class.
Propiedades
IUPAC Name |
(E)-2-(2-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-13(11-18)22(20,21)15-10-8-7-9-14(15)17/h1,7-10,12,19H,5-6H2,2-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXBNPHJVTCBE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B6324481.png)








aminophenylboronic acid](/img/structure/B6324571.png)




